molecular formula C24H22ClN3O2S B3616037 N-[4-chloro-3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide

N-[4-chloro-3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide

Cat. No.: B3616037
M. Wt: 452.0 g/mol
InChI Key: USUMNLBRHLUWQP-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule. It contains several functional groups, including an amide group (CONH2), a chloro group (Cl), and a phenyl group (C6H5). These functional groups can greatly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the amide group might be introduced via a reaction with an amine and a carboxylic acid or acyl chloride . The chloro group could be introduced via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally .

Mechanism of Action

If this compound is a drug or a pesticide, its mechanism of action would depend on how it interacts with biological systems. For example, it might inhibit a particular enzyme or bind to a specific receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity. This information is typically provided in a material safety data sheet .

Future Directions

Future research on this compound could involve exploring its potential uses, improving its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

N-[4-chloro-3-[(2,2-diphenylacetyl)carbamothioylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-2-21(29)26-18-13-14-19(25)20(15-18)27-24(31)28-23(30)22(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,22H,2H2,1H3,(H,26,29)(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUMNLBRHLUWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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